molecular formula C12H21NO3 B12458401 4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid

4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid

Cat. No.: B12458401
M. Wt: 227.30 g/mol
InChI Key: IVWRIOWFEJWQBO-UHFFFAOYSA-N
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Description

4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C13H22N2O4 It is known for its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an amino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid typically involves the reaction of 2,3-dimethylcyclohexylamine with a suitable butanoic acid derivative. One common method is the amidation reaction, where the amine group of 2,3-dimethylcyclohexylamine reacts with a carboxylic acid derivative, such as an ester or an acid chloride, under controlled conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use. Further research is needed to elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,3-Dimethylcyclohexyl)carbamoyl]amino-4-oxobutanoic acid
  • 4-[(2,3-Dimethylcyclohexyl)amino]carbonothioylamino-4-oxobutanoic acid

Uniqueness

4-[(2,3-Dimethylcyclohexyl)amino]-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of the dimethylcyclohexyl group and the amino-substituted butanoic acid backbone. These structural elements contribute to its distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

4-[(2,3-dimethylcyclohexyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C12H21NO3/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12(15)16/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

IVWRIOWFEJWQBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)CCC(=O)O

Origin of Product

United States

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